Deschloro Florfenicol
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Overview
Description
Deschloro Florfenicol is a derivative of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. Florfenicol is a fluorinated derivative of thiamphenicol and shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . This compound, as the name suggests, lacks the chlorine atom present in Florfenicol, which can influence its chemical properties and biological activity.
Preparation Methods
The synthesis of Deschloro Florfenicol involves the dechlorination of Florfenicol. This can be achieved through various chemical reactions, including the use of sulfidized nanoscale zero-valent iron (S-nZVI) which facilitates the dechlorination process . The industrial production methods for this compound are not extensively documented, but they likely involve similar dechlorination techniques used in laboratory settings.
Chemical Reactions Analysis
Deschloro Florfenicol undergoes several types of chemical reactions, including:
Dechlorination: The removal of chlorine atoms from Florfenicol to produce this compound.
Defluorination: The removal of fluorine atoms, which can be facilitated by S-nZVI.
Hydrolysis: The reaction with water to form hydrolyzed products.
Common reagents and conditions used in these reactions include sulfidized nanoscale zero-valent iron and specific reaction conditions such as ambient temperature and pressure . The major products formed from these reactions include hydrolyzed derivatives of this compound.
Scientific Research Applications
Deschloro Florfenicol has several scientific research applications, including:
Environmental Remediation: Used in the dechlorination and defluorination of contaminated groundwater.
Veterinary Medicine:
Chemical Research: Studied for its unique chemical properties and reactions, particularly in the context of dehalogenation.
Mechanism of Action
The mechanism of action of Deschloro Florfenicol involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of Florfenicol, which binds to the 50S ribosomal subunit and prevents the formation of peptide bonds . The molecular targets and pathways involved include the bacterial ribosomal RNA and associated proteins.
Comparison with Similar Compounds
Deschloro Florfenicol can be compared with other similar compounds such as:
Florfenicol: Contains both chlorine and fluorine atoms, making it more resistant to degradation.
Thiamphenicol: A non-fluorinated derivative with a similar mechanism of action.
Chloramphenicol: Another related compound with a similar antibacterial profile.
This compound is unique in its lack of chlorine, which can influence its chemical reactivity and environmental impact.
Biological Activity
Deschloro florfenicol is a derivative of florfenicol, a synthetic antibiotic that has gained significance in veterinary medicine due to its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, resistance patterns, and ecological implications.
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the A site of the 23S rRNA in the 50S ribosomal subunit, similar to its parent compound, florfenicol. This binding prevents peptide bond formation during translation, effectively halting bacterial growth and proliferation. The compound exhibits high affinity for both Gram-positive and Gram-negative bacteria, making it versatile in treating various infections.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. Research indicates that it possesses favorable absorption characteristics when administered orally or via injection. For instance, in a study involving chickens, this compound showed significantly enhanced bioavailability compared to free florfenicol, with a higher maximum plasma concentration (C_max) and area under the curve (AUC) values, indicating improved systemic exposure and efficacy against pathogens like E. coli and S. aureus .
Parameter | This compound | Free Florfenicol |
---|---|---|
C_max (µg/mL) | Higher | Lower |
AUC (µg·h/mL) | Significantly higher | Lower |
LD50 (g/kg) | >5 | >5 |
Antibacterial Efficacy
This compound has demonstrated potent antibacterial activity against a range of pathogens. Studies have shown its effectiveness against resistant strains of bacteria that are typically challenging to treat with conventional antibiotics. In vitro tests revealed that this compound retains significant activity against P. multocida, S. aureus, and other common veterinary pathogens .
Resistance Mechanisms
The emergence of antibiotic resistance remains a critical concern in the use of this compound. Resistance mechanisms include the expression of efflux pumps and modification enzymes that can alter the antibiotic's efficacy. The floR gene is one such determinant that confers resistance by encoding a protein capable of expelling the antibiotic from bacterial cells . Continuous monitoring and research are essential to understand these mechanisms better and develop strategies to mitigate resistance.
Ecotoxicological Considerations
The environmental impact of this compound is a growing area of concern due to its widespread use in aquaculture and veterinary medicine. Studies have highlighted its presence in aquatic environments, raising alarms about potential effects on non-target organisms. Exposure to sub-lethal concentrations has been shown to induce hormetic effects in various aquatic species, affecting their growth and reproductive capabilities .
Summary of Ecotoxicity Findings
Species | Observed Effects | Concentration Range (μg/L) |
---|---|---|
Algae | Growth inhibition | 1 - 10 |
Fish | Developmental toxicity | 10 - 100 |
Invertebrates | Immunotoxicity | 1 - 50 |
Case Studies
- Aquaculture Impact : A case study conducted on fish farms indicated that residues of this compound could lead to bioaccumulation in aquatic organisms, prompting regulatory agencies to reconsider acceptable residue limits .
- Veterinary Applications : In clinical settings, this compound has been effectively used to treat severe bacterial infections in livestock, demonstrating high survival rates in treated populations compared to controls .
Properties
IUPAC Name |
2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)/t10-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDULJZLGMYDR-ZYHUDNBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.